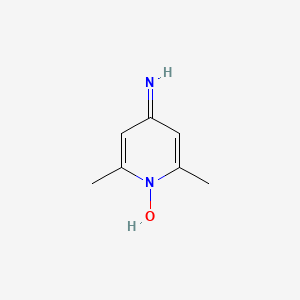

4-Amino-2,6-dimethylpyridine 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-2,6-dimethylpyridin-4-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-7(8)4-6(2)9(5)10/h3-4,8,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPSKNPXGAXKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=N)C=C(N1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3512-82-1 | |

| Record name | 4-Amino-2,6-dimethylpyridine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003512821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3512-82-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-AMINO-2,6-DIMETHYLPYRIDINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRT4RRR46R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-Amino-2,6-dimethylpyridine 1-oxide: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Amino-2,6-dimethylpyridine 1-oxide, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of a reliable synthetic pathway. The guide delves into the underlying chemical principles, provides step-by-step experimental protocols, and discusses critical process parameters and safety considerations. The synthesis is approached as a multi-step process, commencing with the N-oxidation of 2,6-dimethylpyridine, followed by regioselective nitration at the 4-position, and concluding with the reduction of the nitro group to the desired amine. This guide aims to equip the reader with the necessary knowledge to confidently and safely execute the synthesis of this important molecule.

Introduction: The Significance of Substituted Pyridine N-Oxides

Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant interest in various fields of chemistry, primarily due to their unique electronic properties and reactivity. The N-oxide functional group acts as an internal oxidizing agent and can also influence the regioselectivity of electrophilic substitution on the pyridine ring. This compound, the subject of this guide, is a particularly interesting molecule. The presence of the amino group at the 4-position, combined with the N-oxide functionality and the methyl groups at the 2- and 6-positions, imparts a unique combination of steric and electronic features. These characteristics make it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials.

The strategic placement of the amino and N-oxide groups can facilitate a range of chemical transformations, making this compound a versatile intermediate for further functionalization. This guide will focus on a robust and well-documented synthetic route to this compound, providing the necessary detail for its successful preparation in a laboratory setting.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a three-step synthetic sequence starting from the readily available 2,6-dimethylpyridine (2,6-lutidine).

Caption: N-Oxidation of 2,6-Dimethylpyridine.

Experimental Protocol:

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dimethylpyridine (10.7 g, 0.1 mol) and glacial acetic acid (50 mL).

-

Addition of Oxidant: To the stirred solution, slowly add 30% hydrogen peroxide (11.3 mL, 0.1 mol) dropwise. The addition should be controlled to maintain the reaction temperature below 70-80°C. An ice bath may be necessary for cooling.

-

Reaction: After the addition is complete, heat the mixture to 70-80°C and maintain it at this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid by the slow addition of a saturated solution of sodium carbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude 2,6-dimethylpyridine 1-oxide as an oil or a low-melting solid. [1][2]

Reagent Molar Mass ( g/mol ) Amount Moles 2,6-Dimethylpyridine 107.15 10.7 g 0.1 30% Hydrogen Peroxide 34.01 11.3 mL 0.1 | Glacial Acetic Acid | 60.05 | 50 mL | - |

Table 1: Reagents for the N-Oxidation of 2,6-Dimethylpyridine.

Step 2: Nitration of 2,6-Dimethylpyridine 1-oxide to 4-Nitro-2,6-dimethylpyridine 1-oxide

The nitration of pyridine N-oxides typically occurs at the 4-position due to the electronic directing effect of the N-oxide group. A mixture of fuming nitric acid and concentrated sulfuric acid is a common nitrating agent. [2]A safer and more environmentally friendly alternative involves the use of potassium nitrate in concentrated sulfuric acid. [3] Reaction Scheme:

Caption: Nitration of 2,6-Dimethylpyridine 1-oxide.

Experimental Protocol:

-

Reagent Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, place 2,6-dimethylpyridine 1-oxide (12.3 g, 0.1 mol) and concentrated sulfuric acid (50 mL).

-

Nitrating Mixture Preparation: In a separate beaker, carefully dissolve potassium nitrate (10.1 g, 0.1 mol) in concentrated sulfuric acid (50 mL) with cooling in an ice bath.

-

Addition of Nitrating Agent: Cool the solution of 2,6-dimethylpyridine 1-oxide in sulfuric acid to 0-5°C using an ice-salt bath. Slowly add the nitrating mixture dropwise from the dropping funnel, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80-90°C for 2-3 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (200 g) with stirring.

-

Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a concentrated solution of sodium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.

-

Purification: Filter the solid, wash it with cold water, and dry it. The crude product can be recrystallized from ethanol or a mixture of ethanol and water to afford pure 4-nitro-2,6-dimethylpyridine 1-oxide.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2,6-Dimethylpyridine 1-oxide | 123.15 | 12.3 g | 0.1 |

| Potassium Nitrate | 101.10 | 10.1 g | 0.1 |

| Concentrated Sulfuric Acid | 98.08 | 100 mL | - |

Table 2: Reagents for the Nitration of 2,6-Dimethylpyridine 1-oxide.

Safety Note: Nitration reactions are highly exothermic and can be dangerous if not controlled properly. Always perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. [3][4][5]

Step 3: Reduction of 4-Nitro-2,6-dimethylpyridine 1-oxide to this compound

The final step is the reduction of the nitro group to an amine. Several methods are available for this transformation, including catalytic hydrogenation and reduction with metals in acidic media. A common and effective method is the use of tin(II) chloride in hydrochloric acid.

Reaction Scheme:

Caption: Reduction of 4-Nitro-2,6-dimethylpyridine 1-oxide.

Experimental Protocol:

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-nitro-2,6-dimethylpyridine 1-oxide (16.8 g, 0.1 mol) in concentrated hydrochloric acid (100 mL).

-

Addition of Reducing Agent: To the stirred suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (67.7 g, 0.3 mol) in portions. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux for 1-2 hours, or until the starting material is consumed as indicated by TLC.

-

Work-up: Cool the reaction mixture to room temperature and then in an ice bath.

-

Neutralization and Isolation: Carefully neutralize the acidic solution by the slow addition of a concentrated solution of sodium hydroxide until the pH is basic (pH > 10). A precipitate of tin hydroxides will form.

-

Extraction: Extract the mixture with a suitable organic solvent, such as ethyl acetate or chloroform (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetone, to give the final product as a crystalline solid.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Nitro-2,6-dimethylpyridine 1-oxide | 168.15 | 16.8 g | 0.1 |

| Tin(II) chloride dihydrate | 225.63 | 67.7 g | 0.3 |

| Concentrated Hydrochloric Acid | 36.46 | 100 mL | - |

Table 3: Reagents for the Reduction of 4-Nitro-2,6-dimethylpyridine 1-oxide.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Physicochemical Properties:

-

Molecular Formula: C₇H₁₀N₂O [6]* Molecular Weight: 138.17 g/mol [6]* Appearance: Typically a crystalline solid.

-

Solubility: Soluble in polar organic solvents.

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing N-oxide group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic and methyl groups, and the N-O stretching of the N-oxide functionality.

Safety and Handling

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

2,6-Dimethylpyridine: This starting material is flammable and harmful if swallowed or in contact with skin.

-

Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe skin burns and eye damage.

-

Nitrating Agents: Nitric acid and sulfuric acid are highly corrosive. Nitration reactions are energetic and require careful temperature control to prevent runaway reactions. [3][4][5]* 4-Nitro-2,6-dimethylpyridine 1-oxide: Nitroaromatic compounds can be toxic and potentially explosive. Handle with care and avoid heat and shock. [5]* Tin(II) Chloride and Hydrochloric Acid: These reagents are corrosive and should be handled with care.

Conclusion

The synthesis of this compound presented in this guide is a reliable and reproducible method that utilizes readily available starting materials and well-established chemical transformations. By following the detailed protocols and adhering to the safety precautions outlined, researchers can successfully prepare this valuable compound for their scientific endeavors. The strategic three-step approach of N-oxidation, nitration, and reduction provides a clear and logical pathway to the target molecule, highlighting the versatility of pyridine N-oxide chemistry in the construction of functionalized heterocyclic systems.

References

Sources

- 1. Making sure you're not a bot! [oc-praktikum.de]

- 2. researchgate.net [researchgate.net]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. PYRIDINE, 4-NITRO-, 1-OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. This compound | C7H10N2O | CID 494001 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-2,6-dimethylpyridine 1-oxide: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Amino-2,6-dimethylpyridine 1-oxide, a heterocyclic compound of increasing interest to researchers and professionals in drug development and organic synthesis. This document delves into its core chemical properties, outlines a detailed synthetic pathway, explores its reactivity and potential applications, and provides essential safety and handling protocols.

Molecular Identity and Physicochemical Properties

This compound, also known as 4-amino-2,6-lutidine 1-oxide, is a substituted pyridine N-oxide. The presence of the N-oxide functionality, the amino group, and the methyl groups on the pyridine ring imparts a unique combination of electronic and steric properties, making it a versatile chemical intermediate.

Structural Information:

-

IUPAC Name: 1-hydroxy-2,6-dimethylpyridin-4-imine[1]

-

SMILES: Cc1cc(cc(C)[n+]1[O-])N[2]

-

InChI Key: XUQWRJMJUREQLU-UHFFFAOYSA-N[2]

Physicochemical Data:

A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various solvents and reaction conditions.

| Property | Value | Source |

| Molecular Weight | 138.17 g/mol | PubChem[1] |

| XLogP3 | 0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 138.079312947 Da | PubChem[1] |

| Topological Polar Surface Area | 47.3 Ų | PubChem[1] |

While experimental data for solubility is limited, related compounds like 4-Amino-2,6-dimethylpyridine are described as slightly soluble in water[4].

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process starting from 2,6-dimethylpyridine (2,6-lutidine). The general strategy involves the N-oxidation of the pyridine ring, followed by regioselective functionalization and subsequent transformation to introduce the amino group. A plausible and commonly employed synthetic route is outlined below.

Caption: A three-step workflow for the synthesis of this compound.

Experimental Protocol:

The following protocol is a representative procedure adapted from established methods for the synthesis of substituted pyridine N-oxides[5][6].

Step 1: Synthesis of 2,6-Dimethylpyridine 1-oxide

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylpyridine in glacial acetic acid.

-

Carefully add a 30-35% solution of hydrogen peroxide to the mixture in portions to control the exothermic reaction.

-

Heat the reaction mixture to 80-90°C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess acetic acid under reduced pressure.

-

Dissolve the residue in water and adjust the pH to be basic (pH > 8) using a suitable base like sodium carbonate.

-

Extract the aqueous solution with an organic solvent such as chloroform or dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,6-dimethylpyridine 1-oxide.

Step 2: Synthesis of 2,6-Dimethyl-4-nitropyridine 1-oxide

-

In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

-

Slowly add the 2,6-dimethylpyridine 1-oxide from the previous step to the cold sulfuric acid with continuous stirring.

-

To this solution, add fuming nitric acid dropwise, ensuring the temperature is maintained below 10°C.

-

After the addition is complete, slowly warm the reaction mixture to 90-100°C and hold for a specified time, monitoring by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a base such as sodium carbonate or ammonium hydroxide, which will cause the product to precipitate.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 2,6-dimethyl-4-nitropyridine 1-oxide[7].

Step 3: Synthesis of this compound

-

Several methods can be employed for the reduction of the nitro group. A common method involves dissolving the 2,6-dimethyl-4-nitropyridine 1-oxide in a suitable solvent like ethanol or acetic acid.

-

Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.

-

Heat the reaction mixture if necessary and monitor its completion by TLC.

-

Upon completion, filter the reaction mixture to remove the catalyst or inorganic solids.

-

Neutralize the filtrate and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and substitution pattern.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the N-O stretch, N-H vibrations of the amino group, and aromatic C-H and C=C bonds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound[8].

Reactivity and Synthetic Applications

Pyridine N-oxides are a versatile class of compounds in organic synthesis, and this compound is no exception. Its reactivity is governed by the interplay of the electron-donating amino and methyl groups and the electron-withdrawing N-oxide moiety.

The N-oxide group serves multiple roles: it can act as an oxidizing agent, a ligand for metal complexes, and a directing group for electrophilic substitution on the pyridine ring[9][10]. The presence of the N-oxide activates the pyridine ring for certain reactions. Furthermore, recent research has highlighted the role of pyridine N-oxides in single-electron transfer chemistry, particularly in photoredox catalysis for C-H functionalization[10].

The amino group at the 4-position is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for further functionalization. This dual functionality makes this compound a valuable building block for the synthesis of more complex heterocyclic systems.

Potential applications include its use as an intermediate in the synthesis of:

-

Pharmaceuticals: Substituted aminopyridines are known to be important scaffolds in medicinal chemistry, with applications as inhibitors for enzymes like inducible nitric oxide synthase (iNOS)[11][12][13].

-

Agrochemicals and Dyestuffs: The pyridine core is a common feature in various agrochemicals and dyes[4].

-

Energetic Materials: The introduction of nitro groups onto the pyridine N-oxide scaffold can lead to the formation of energetic materials[14][15].

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound and its precursors. The information below is a synthesis of safety data for related aminopyridine compounds and should be considered a guide. Always refer to the specific Safety Data Sheet (SDS) for the compound being used.

Caption: Key safety protocols for handling this compound.

Precautionary Statements and Hazard Information:

While specific toxicity data for this compound is not detailed in the search results, related aminopyridines are classified as hazardous. For instance, 4-Amino-2,6-dimethylpyridine is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation[4]. It is prudent to handle the N-oxide derivative with similar or greater caution.

-

Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area[16][17].

-

Personal Protective Equipment (PPE): Ensure adequate ventilation. Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat. If ventilation is inadequate, use a suitable respirator[17][18].

First-Aid Measures:

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[16][18].

-

Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing[16][18].

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[16].

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth[16][18].

Storage and Disposal:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up and away from strong oxidizing agents[4][16][18].

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[16].

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 4-AMINO-2,6-DIMETHYLPYRIDINE N-OXIDE. Retrieved from [Link]

-

FDA Global Substance Registration System. (n.d.). 4-AMINO-2,6-DIMETHYLPYRIDINE N-OXIDE. Retrieved from [Link]

-

Wang, R., et al. (2016). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.

- Zhang, J., et al. (2016). Compatibility Study of 2,6-Diamino-3,5-dinitropyridine- 1-oxide with Some Energetic Materials.

- Zhang, Y., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry.

-

CAS Common Chemistry. (n.d.). Pyridine, 2,6-dimethyl-4-nitro-, 1-oxide. Retrieved from [Link]

- Kakiuti, Y., & Murata, H. (1956). Transition Metal Complexes of Pyridine N-Oxide. Journal of the American Chemical Society.

-

Chemsrc. (n.d.). 4-Amino-2,5-lutidine 1-oxide. Retrieved from [Link]

- Li, Z. (2020). Photoinduced Carbon Radical-Medicated C-H Functionalization and Cascade Reactions by Pyridine N-oxide.

- Zhang, Y., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl).

-

Zhang, Y., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. PubMed. Retrieved from [Link]

Sources

- 1. This compound | C7H10N2O | CID 494001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 4-AMINO-2,6-DIMETHYLPYRIDINE N-OXIDE [drugfuture.com]

- 4. 4-Amino-2,6-dimethylpyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 3512-82-1|this compound|BLD Pharm [bldpharm.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. hammer.purdue.edu [hammer.purdue.edu]

- 11. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 16. fishersci.com [fishersci.com]

- 17. jubilantingrevia.com [jubilantingrevia.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Amino-5-(trifluoromethyl)benzoic Acid: A Pivotal Building Block in Modern Drug Discovery

A Note on Chemical Identification: This guide focuses on the chemical entity commonly known as 3-Amino-5-(trifluoromethyl)benzoic acid , corresponding to CAS Number 328-68-7 . The initial query for CAS Number 3512-82-1 points to a different, less-documented compound, 2,6-dimethyl-1-oxo-6H-pyridin-4-amine.[1][2] Given the context of researchers, scientists, and drug development professionals, this guide has been structured to provide an in-depth analysis of the significantly more researched and synthetically versatile 3-Amino-5-(trifluoromethyl)benzoic acid, a compound of high interest in medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Synthons

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The trifluoromethyl (-CF₃) group, in particular, is a powerful modulator of a molecule's physicochemical and pharmacokinetic properties.[3] It can enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, thereby improving membrane permeability and target binding affinity.[3]

3-Amino-5-(trifluoromethyl)benzoic acid (CAS 328-68-7) has emerged as a critical trifluoromethyl-bearing building block.[4] Its unique trifunctional aromatic structure—featuring a carboxylic acid, an amino group, and a trifluoromethyl group—provides synthetic chemists with three distinct points for chemical modification. This versatility allows for its integration into a wide array of complex molecular architectures, making it an invaluable intermediate in the synthesis of novel therapeutic agents and functional materials.[5] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is the bedrock of its successful application. 3-Amino-5-(trifluoromethyl)benzoic acid is a white to light yellow crystalline solid, a physical characteristic that suggests a stable, well-ordered lattice structure.[5][6] Its stability at room temperature is a practical advantage, though it is known to decompose under high temperature or light, necessitating proper storage.[5]

Key quantitative data are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 328-68-7 | [7] |

| Molecular Formula | C₈H₆F₃NO₂ | [6][7] |

| Molecular Weight | 205.13 g/mol | [6][7] |

| Appearance | White to light yellow crystalline solid/powder | [5][6] |

| Melting Point | 141-146 °C | [6][7][8] |

| Boiling Point | 331.9 ± 42.0 °C (Predicted) | [5] |

| Density | 1.489 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 3.93 ± 0.10 (Predicted) | [5] |

| Solubility | Soluble in acidic and alkaline solutions; slightly soluble in ethanol and ether; almost insoluble in water. | [5] |

Spectroscopic Profile for Compound Verification

Rigorous characterization is essential to confirm the identity and purity of any starting material. The spectroscopic signature of 3-Amino-5-(trifluoromethyl)benzoic acid is distinct.

-

Nuclear Magnetic Resonance (¹H-NMR): Proton NMR provides clear structural information. A representative spectrum in CDCl₃ would show broad peaks for the two amine protons (NH₂) between 4.00-6.00 ppm and three distinct single peaks in the aromatic region (7.10, 7.53, and 7.72 ppm) corresponding to the three protons on the benzene ring.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum is defined by key functional group vibrations. Expect to see a broad peak around 3200–3600 cm⁻¹ for the O-H stretch of the carboxylic acid and N-H stretches of the amine. A sharp, strong peak will be present in the 1700–1750 cm⁻¹ region, characteristic of the C=O (carbonyl) stretch.[9] Strong C-F stretching bands from the -CF₃ group will also be prominent.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) in a mass spectrum confirms the molecular weight of the compound. For C₈H₆F₃NO₂, this peak would be observed at an m/z of approximately 205.13.[6][9]

The combination of these techniques provides a robust, self-validating system for confirming the identity and assessing the purity of 3-Amino-5-(trifluoromethyl)benzoic acid before its use in synthesis.[6][9][10]

Synthesis and Manufacturing Pathways

The accessibility of 3-Amino-5-(trifluoromethyl)benzoic acid is due to well-established synthetic routes. The most common and scalable laboratory method involves the catalytic hydrogenation of its nitro precursor, 3-nitro-5-(trifluoromethyl)benzoic acid.[8] This approach is favored for its high yield and clean conversion.

Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes a standard lab-scale synthesis.

Step 1: Reaction Setup

-

Charge a hydrogenation vessel with 3-nitro-5-(trifluoromethyl)benzoic acid (1 equivalent).

-

Add a suitable solvent, typically ethanol (EtOH), to create a suspension.[8]

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5% by weight of the starting material).[8]

Step 2: Hydrogenation

-

Seal the vessel and purge the atmosphere with an inert gas (e.g., Nitrogen or Argon).

-

Introduce hydrogen gas (H₂) at atmospheric pressure.[8]

-

Stir the reaction mixture vigorously at room temperature for approximately 7 hours or until reaction completion is confirmed by a suitable method (e.g., TLC or LC-MS).[8]

Step 3: Work-up and Isolation

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Remove the Pd/C catalyst by filtration through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting solid is the target product, 3-amino-5-(trifluoromethyl)benzoic acid, which can be used directly or further purified by recrystallization if necessary. This process typically affords a high yield (approaching 100%).[8]

Caption: Workflow for the synthesis of 3-Amino-5-(trifluoromethyl)benzoic acid.

Chemical Reactivity and Synthetic Utility

The power of this molecule lies in the differential reactivity of its three functional groups, which can be addressed selectively under different reaction conditions.

-

Carboxylic Acid Group (-COOH): This group is a versatile handle for forming amide and ester linkages, which are fundamental bonds in pharmaceuticals. It can be activated (e.g., to an acyl chloride) for nucleophilic substitution or directly coupled with amines or alcohols.[6][11]

-

Amino Group (-NH₂): The nucleophilic amino group readily undergoes acylation, alkylation, or can be used in coupling reactions to build more complex structures.[6] This site is often used to connect the benzoic acid core to other pharmacophores.

-

Aromatic Ring: The benzene ring itself can undergo electrophilic aromatic substitution, such as nitration, although the positions are directed by the existing substituents.[6]

Caption: Key reaction pathways for 3-Amino-5-(trifluoromethyl)benzoic acid.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 3-Amino-5-(trifluoromethyl)benzoic acid is demonstrated by its application as an intermediate in synthesizing biologically active molecules. Research indicates its derivatives possess a range of potential therapeutic activities.

-

Enzyme Inhibition: The scaffold has been identified as a potential core for kinase inhibitors, which are crucial in oncology and inflammatory disease research.[6]

-

Antimicrobial Agents: Studies have shown that compounds derived from this molecule exhibit antibacterial and antifungal properties against various pathogens.[6]

-

Anti-inflammatory and Anticoagulant Agents: It has been used as a starting material for the synthesis of compounds with potential anti-inflammatory and anticoagulant activities.[5]

-

CETP Inhibitors: Derivatives of the closely related 3,5-bis(trifluoromethyl)benzylamine have been synthesized and evaluated as potent Cholesteryl Ester Transfer Protein (CETP) inhibitors, a target for treating hyperlipidemia by raising HDL cholesterol.[12] This highlights the utility of the trifluoromethylphenyl motif in targeting protein-protein interactions.

The trifluoromethyl group is key to these applications. Its strong electron-withdrawing nature and lipophilicity can significantly enhance a drug candidate's ability to cross cell membranes and bind to its target protein.[3]

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory.

GHS Hazard Classification:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[7][13]

-

Serious Eye Irritation (Category 2/2A): H319 - Causes serious eye irritation.[7][13]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[7]

Recommended Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[14][15]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (Standard EN 166).[14]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile).[14]

-

Skin and Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin exposure.[14]

-

Respiratory Protection: Avoid breathing dust.[14][15] If ventilation is inadequate, use a NIOSH/MSHA approved respirator (e.g., N95 dust mask).[7]

Storage:

-

Keep the container tightly closed and in a dark place, as the compound can be light-sensitive.[5][14]

-

Store away from incompatible materials such as strong oxidizing agents.[13][16]

First Aid Measures:

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[14][15]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14][15]

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[14][15]

Conclusion

3-Amino-5-(trifluoromethyl)benzoic acid is more than just a chemical intermediate; it is a strategic tool for molecular design in modern pharmaceutical and materials science. Its trifunctional nature provides a robust platform for synthetic diversification, while the embedded trifluoromethyl group offers a proven method for enhancing the drug-like properties of lead compounds. By understanding its core properties, synthesis, and reactivity, researchers can fully leverage this powerful building block to accelerate the discovery and development of next-generation therapeutics.

References

- Chemcasts. (n.d.). 3-Amino-5-(trifluoromethyl)benzoic acid Properties vs Temperature.

- Smolecule. (2023, August 15). Buy 3-Amino-5-(trifluoromethyl)benzoic acid | 328-68-7.

- Chemcasts. (n.d.). 3-Amino-5-(trifluoromethyl)benzoic acid Properties vs Pressure.

- Tianjin Gnee Biotech Co., Ltd. (n.d.). CAS:328-68-7 | 3-Amino-5-(trifluoromethyl)benzoic Acid.

- Sigma-Aldrich. (n.d.). 3-Amino-5-(trifluoromethyl)benzoic acid 97 328-68-7.

- ChemicalBook. (2025, August 8). 3-Amino-5-(trifluoromethyl)benzoic acid | 328-68-7.

- Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet.

- Fisher Scientific. (2014, August 22). Safety Data Sheet.

- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.

- TCI Chemicals. (2023, March 5). Safety Data Sheet.

- ChemWhat. (n.d.). 2,6-diMethyl-1-oxo-6H-pyridin-4-aMine CAS#: 3512-82-1.

- Fisher Scientific. (n.d.). Sigma Aldrich 3-Amino-5-(Trifluoromethyl)Benzoic Acid 1 g.

- LookChem. (n.d.). Aminopyridine.

- SynQuest Laboratories, Inc. (2016, December 8). 2-Amino-5-(trifluoromethyl)benzoic acid Safety Data Sheet.

- ChemicalBook. (2024, July 12). The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid.

- Chaignon, P., et al. (n.d.). Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF). PubMed.

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzoic acid synthesis.

- Sigma-Aldrich. (n.d.). 3-Amino-5-(trifluoromethyl)benzoic acid 97 328-68-7.

- Ossila. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid | CAS 161622-05-5.

- Al-Suhaimi, K. S., et al. (2022). Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors. Medicinal Chemistry, 18(4), 417-426.

- Lab Pro Inc. (n.d.). 3-Amino-5-(trifluoromethyl)benzoic Acid, 1G - A2481-1G.

- Organic Letters. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. 23, 4930-4934.

- Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23, 4915-4919.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- PubChem - NIH. (n.d.). 3-Amino-5-(trifluoromethyl)benzoic acid | C8H6F3NO2 | CID 609556.

- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

- Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.

- ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching.

- MDPI. (n.d.). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide.

- ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure.

- Quora. (2015, April 21). How to figure out a compound from an NMR spectra, a mass spectra and an IR spectra.

- PubChemLite. (n.d.). 5-amino-2-(trifluoromethyl)benzoic acid hydrochloride (C8H6F3NO2).

- IB DP Chemistry. (n.d.). 11.3 Spectroscopic identification of organic compounds SL Paper 3.

- Sigma-Aldrich. (n.d.). 3-Amino-5-(trifluoromethyl)benzoic acid.

- PMC. (2024, December 31). Determination of the Phytochemical Components, Nutritional Content, Biological Activities, and Cytotoxicity of Ripening Karanda (Carissa carandas) Fruit Extract for Functional Food Development.

- ChemSrc. (2025, August 25). 1-hydroxy-9-prop-2-enylpurin-6-imine | CAS#:70931-12-3.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. Aminopyridine | lookchem [lookchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. Sigma Aldrich 3-Amino-5-(Trifluoromethyl)Benzoic Acid 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 5. gneechem.com [gneechem.com]

- 6. Buy 3-Amino-5-(trifluoromethyl)benzoic acid | 328-68-7 [smolecule.com]

- 7. 3-氨基-5-(三氟甲基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-Amino-5-(trifluoromethyl)benzoic acid | 328-68-7 [chemicalbook.com]

- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. files.eric.ed.gov [files.eric.ed.gov]

- 11. ossila.com [ossila.com]

- 12. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.com [fishersci.com]

- 16. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

An In-Depth Technical Guide to the Structure Elucidation of 4-Amino-2,6-dimethylpyridine 1-oxide

Foreword: The Analytical Imperative in Heterocyclic Chemistry

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the failure of promising therapeutic candidates. Heterocyclic compounds, particularly N-oxides, present unique analytical challenges due to the influence of the N-O bond on the electronic and magnetic environment of the molecule.

This guide provides an in-depth, methodology-focused exploration of the structure elucidation of 4-Amino-2,6-dimethylpyridine 1-oxide. It is designed not as a rigid protocol, but as a framework for critical thinking in analytical chemistry. We will delve into the "why" behind the "how," explaining the causal links between experimental choices and the clarity of the resulting data. By integrating a suite of orthogonal analytical techniques, we will construct a self-validating system to confirm the molecule's identity and structure with the highest degree of confidence.

The Subject Molecule: this compound

This compound is a derivative of pyridine, a fundamental heterocyclic scaffold found in numerous natural products and FDA-approved drugs.[1] The introduction of an N-oxide group significantly alters the parent molecule's properties, including its reactivity, basicity, and dipole moment.[2] These modifications make pyridine N-oxides versatile intermediates in organic synthesis and potential pharmacophores in medicinal chemistry.[3][4][5]

Table 1: Core Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | [6][7] |

| Molecular Weight | 138.17 g/mol | [6][7] |

| IUPAC Name | 2,6-dimethyl-1-oxido-pyridin-1-ium-4-amine | [7] |

| CAS Number | 3512-82-1 | [7] |

| SMILES | Cc1cc(N)cc(C)[n+]1[O-] | [6] |

The structure features a pyridine ring oxidized at the nitrogen atom, an amino group at the C4 position, and two methyl groups at the C2 and C6 positions. The N-O bond is dipolar, with a partial negative charge on the oxygen and a partial positive charge on the nitrogen. This electronic feature is key to understanding its spectroscopic behavior.

Synthesis Pathway: A Prerequisite to Characterization

Understanding the synthesis of a compound provides crucial context for its structural analysis. This compound is typically prepared by the direct oxidation of its parent pyridine, 4-amino-2,6-dimethylpyridine. This transformation is a cornerstone of pyridine chemistry.[8]

The most common method involves using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[9] The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic oxygen of the peroxide.

A Multi-Pronged Approach to Structure Elucidation

Mass Spectrometry (MS): The First Checkpoint

Causality: The initial goal is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this, providing a mass measurement with enough accuracy to deduce a unique elemental formula.

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):

-

Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode (ESI+) to detect the protonated molecule [M+H]⁺.

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

Expected Data & Interpretation: The analysis should yield a prominent ion corresponding to the protonated molecule.

Table 2: Predicted HRMS Data

| Ion | Calculated m/z for [C₇H₁₁N₂O]⁺ | Observed m/z | Interpretation |

| [M+H]⁺ | 139.0866 | ~139.0865 | Confirms the elemental formula C₇H₁₀N₂O. |

The presence of this ion provides strong evidence for the successful synthesis of a compound with the correct molecular formula.[6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For our target molecule, we are particularly interested in confirming the N-O bond of the N-oxide and the N-H bonds of the amino group.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the ATR press and apply firm pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Data & Interpretation: The IR spectrum will display characteristic absorption bands that serve as fingerprints for the key functional groups.

Table 3: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Confirms the presence of the amino group.[10] |

| 3100 - 3000 | C-H stretch (aromatic) | Pyridine Ring | Indicates the aromatic core. |

| 2980 - 2850 | C-H stretch (aliphatic) | Methyl (-CH₃) | Confirms the methyl substituents. |

| 1650 - 1600 | N-H bend | Primary Amine (-NH₂) | Further evidence for the amino group.[10] |

| 1600 - 1450 | C=C and C=N ring stretching | Pyridine Ring | Characteristic of the aromatic system. |

| 1300 - 1200 | N-O stretch | Pyridine N-oxide | Crucial band confirming the N-oxidation.[11] |

The observation of a strong band around 1250 cm⁻¹ is highly diagnostic for the N-O stretching vibration, providing direct evidence that the oxidation was successful.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Causality: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assemble the complete structural picture.

Experimental Protocol (General):

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Tuning: Place the sample in the NMR spectrometer and allow it to equilibrate to the probe temperature. Tune and match the probe for the ¹H and ¹³C frequencies.

-

Data Acquisition: Acquire the ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra using standard pulse programs.

¹H NMR Interpretation: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. Due to the molecule's C₂ symmetry, the two methyl groups are equivalent, and the two aromatic protons are equivalent.

-

Aromatic Protons (H3/H5): The N-oxide group strongly deshields the protons on the ring. These will appear as a singlet.

-

Amino Protons (-NH₂): These protons will appear as a broad singlet, and their chemical shift can vary depending on solvent and concentration.

-

Methyl Protons (-CH₃): The two equivalent methyl groups at C2 and C6 will appear as a sharp singlet, integrating to 6 protons.

¹³C NMR Interpretation: The ¹³C NMR spectrum shows the number of distinct carbon environments. The N-oxide group significantly influences the chemical shifts of the ring carbons, particularly C2, C4, and C6.[12][13]

-

C2/C6: These carbons are directly attached to the positively charged nitrogen and are significantly deshielded.

-

C4: This carbon is attached to the electron-donating amino group and is also influenced by the N-oxide.

-

C3/C5: These carbons are less affected compared to the others.

-

Methyl Carbons: These will appear in the aliphatic region of the spectrum.

2D NMR: Assembling the Pieces

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon atom it is attached to. It allows for the unambiguous assignment of the H3/C3 and methyl proton/carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the substitution pattern. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Crucial expected correlations include:

-

From the methyl protons to C2 and C3.

-

From the aromatic H3 proton to C2, C4, and C5.

-

Table 4: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Atom | ¹H Shift (ppm), Multiplicity, Int. | ¹³C Shift (ppm) | HMBC Correlations from ¹H |

| -NH₂ | ~4.5, br s, 2H | - | C4 |

| C2/C6-CH₃ | ~2.4, s, 6H | ~18 | C2, C3 |

| H3/H5 | ~6.4, s, 2H | ~108 | C2, C4, C5 |

| C2/C6 | - | ~148 | - |

| C4 | - | ~155 | - |

Note: Predicted shifts are based on data for similar substituted pyridine N-oxides and may vary slightly.[14] The combination of these NMR experiments allows for the complete and unambiguous assignment of every proton and carbon in the molecule, confirming the 4-amino-2,6-dimethyl substitution pattern on the pyridine 1-oxide core.

Single Crystal X-Ray Crystallography: The Ultimate Proof

Causality: While NMR provides the definitive structure in solution, X-ray crystallography provides an absolute, three-dimensional map of the atoms in the solid state.[15] It serves as the ultimate confirmation of the proposed structure, resolving any remaining ambiguity.

Experimental Protocol (High-Level Overview):

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (~100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use computational methods to solve the phase problem and generate an initial electron density map. Build a molecular model into the map and refine the atomic positions and thermal parameters until the model best fits the experimental data.

Expected Data & Interpretation: The final refined structure will provide precise coordinates for every atom (excluding hydrogens, which are typically placed in calculated positions). This data confirms:

-

Connectivity: The exact bonding arrangement of all atoms.

-

Geometry: Precise bond lengths and angles, confirming the planarity of the pyridine ring and the geometry of the substituents.[16]

-

Stereochemistry: Although not applicable here, it would define any stereocenters.

-

Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, showing hydrogen bonds and other interactions.[17][18]

The successful solution of the crystal structure is considered irrefutable proof of the molecular structure.

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is a systematic process of evidence accumulation. It begins with Mass Spectrometry to confirm the elemental formula, followed by Infrared Spectroscopy to identify key functional groups. The core of the elucidation is performed with a comprehensive suite of NMR experiments, which map the atomic connectivity. Finally, Single Crystal X-ray Crystallography can provide absolute, unambiguous confirmation of the three-dimensional structure. Each step in this workflow validates the last, building a robust and trustworthy structural assignment that can serve as a reliable foundation for future research and development.

References

-

Al-Omair, M. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1853. Available from: [Link]

-

Luedtke, J. J., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 52(8), 2493–2504. Available from: [Link]

-

Wikipedia. (2023, December 2). Pyridine-N-oxide. In Wikipedia. Retrieved from [Link]

-

Wang, H. (2020). Photoinduced Carbon Radical-Medicated C-H Functionalization and Cascade Reactions by Pyridine N-oxide. Purdue University Graduate School. Available from: [Link]

-

Gajeles, G., et al. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. Available from: [Link]

-

Luedtke, J. J., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 52(8), 2493-2504. Available from: [Link]

-

Global Substance Registration System (GSRS). (n.d.). 4-AMINO-2,6-DIMETHYLPYRIDINE N-OXIDE. Retrieved from [Link]

-

Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting, Scripps Research. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cushley, R. J., et al. (1976). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry, 41(18), 3077–3080. Available from: [Link]

-

Lapper, R. D., et al. (1973). Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. Journal of the American Chemical Society, 95(8), 2697–2698. Available from: [Link]

-

ChemTube3D. (n.d.). Pyridine N-Oxide-structure. University of Liverpool. Retrieved from [Link]

-

Hu, W.-X., & Xu, F. (2006). Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. Journal of Chemical Research, 2006(8), 505-507. Available from: [Link]

-

Organic Chemistry Portal. (2022, December 24). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 1-amino-2,6-dimethylpiperidine. Retrieved from [Link]

-

Zhang, Y., et al. (2021). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 223, 113645. Available from: [Link]

-

Naghiyev, F. N., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 330–334. Available from: [Link]

-

PubChem. (n.d.). 2-Aminopyridine N-Oxide. National Center for Biotechnology Information. Retrieved from [Link]

-

Suwunwong, T., et al. (2013). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1808. Available from: [Link]

-

Hadjiivanov, K. I., & Klissurski, D. G. (1996). In situ FTIR spectra of pyridine adsorbed on SiO2-Al2O3, TiO2, ZrO2 and CeO2: General considerations for the identification of acid sites on surfaces of finely divided metal oxides. Journal of the Chemical Society, Faraday Transactions, 92(12), 2205-2210. Available from: [Link]

-

Calhelha, R. C., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(11), 3374. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine N-oxide derivatives. Retrieved from [Link]

-

Barlin, G. B., & Young, A. C. (1971). Syntheses of some pyrimidine N-oxides. Journal of the Chemical Society B: Physical Organic, 1675-1682. Available from: [Link]

-

Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society, 128(45), 14254–14255. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. baranlab.org [baranlab.org]

- 3. hammer.purdue.edu [hammer.purdue.edu]

- 4. Pyridine N-oxide [organic-chemistry.org]

- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound | C7H10N2O | CID 494001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. chemtube3d.com [chemtube3d.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 17. Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Spectroscopic Data of 4-Amino-2,6-dimethylpyridine 1-oxide: An In-depth Technical Guide

Introduction

4-Amino-2,6-dimethylpyridine 1-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique electronic and structural features, arising from the interplay between the electron-donating amino group and the electron-withdrawing N-oxide functionality, make it a versatile scaffold for the synthesis of novel bioactive molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the spectroscopic data of this compound, offering insights from a field-proven perspective to aid researchers in their synthetic and analytical endeavors.

Due to the limited availability of published experimental spectra for this specific molecule, this guide will utilize predicted spectroscopic data, interpreted with reference to established principles and data from analogous compounds. This approach provides a robust framework for understanding the expected spectral characteristics of this compound.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to first consider the molecular structure of this compound.

Caption: Molecular structure of this compound.

The key structural features that will influence the spectroscopic data are:

-

The aromatic pyridine ring.

-

The N-oxide group, which significantly alters the electron distribution in the ring.

-

The amino group at the 4-position, a strong electron-donating group.

-

The two methyl groups at the 2- and 6-positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. The predictions were generated using the online NMR prediction tool, NMRDB.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 - 7.2 | s | 2H | H-3, H-5 |

| ~4.5 - 5.5 | br s | 2H | -NH₂ |

| ~2.4 | s | 6H | -CH₃ (at C2, C6) |

Interpretation:

-

Aromatic Protons (H-3, H-5): Due to the molecule's C₂ symmetry, the two protons on the pyridine ring are chemically equivalent and are expected to appear as a single singlet. The electron-donating amino group and the electron-withdrawing N-oxide group both influence the chemical shift of these protons. The net effect is shielding compared to pyridine itself, but deshielding relative to the parent aniline, placing them in the ~6.8 - 7.2 ppm range.

-

Amino Protons (-NH₂): The protons of the amino group are typically observed as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Their chemical shift can vary significantly depending on the solvent and concentration.

-

Methyl Protons (-CH₃): The six protons of the two methyl groups are equivalent and will appear as a sharp singlet at approximately 2.4 ppm.

Caption: Predicted ¹H NMR spectral assignments for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is also simplified by the molecule's symmetry, with only four distinct carbon signals expected.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | C-4 |

| ~145 - 150 | C-2, C-6 |

| ~105 - 110 | C-3, C-5 |

| ~18 - 22 | -CH₃ |

Interpretation:

-

C-4: This carbon, directly attached to the amino group, is expected to be significantly shielded and will appear at the most downfield position in the aromatic region due to the deshielding effect of the N-oxide and the direct attachment to the electronegative nitrogen of the amino group.

-

C-2, C-6: These carbons, adjacent to the N-oxide and bearing the methyl groups, are also deshielded and will appear downfield.

-

C-3, C-5: These carbons are shielded by the electron-donating effect of the amino group and will appear at a higher field (more upfield) compared to the other aromatic carbons.

-

-CH₃: The methyl carbons will appear in the typical aliphatic region.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

-

Tune the probe to the correct frequency for ¹H nuclei.

-

-

Acquisition:

-

Set the appropriate spectral width, typically from -2 to 12 ppm for a ¹H spectrum.

-

Set the number of scans (e.g., 8 or 16 for a concentrated sample) and a suitable relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID).

-

-

Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

-

Integrate the peaks to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) of the primary amine |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| 2980 - 2850 | Weak | Aliphatic C-H stretch (methyl groups) |

| 1650 - 1600 | Strong | N-H bend (scissoring) of the primary amine |

| 1600 - 1450 | Medium to Strong | C=C and C=N ring stretching vibrations |

| 1250 - 1200 | Strong | N-O stretch of the N-oxide |

| 1350 - 1250 | Strong | Aromatic C-N stretch |

Interpretation:

-

N-H Stretching: The presence of a primary amine will be clearly indicated by two sharp bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

-

Aromatic and Aliphatic C-H Stretching: Weak absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below 3000 cm⁻¹ are due to the methyl C-H bonds.

-

N-H Bending: A strong absorption around 1650-1600 cm⁻¹ is indicative of the N-H scissoring vibration of the primary amine.

-

Ring Vibrations: The aromatic ring will exhibit a series of characteristic C=C and C=N stretching bands in the 1600-1450 cm⁻¹ region.

-

N-O Stretching: A strong band in the 1250-1200 cm⁻¹ region is a key diagnostic for the N-oxide functionality.

-

C-N Stretching: The stretching vibration of the aromatic carbon to the amine nitrogen bond will appear as a strong band in the 1350-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

| m/z | Predicted Relative Abundance | Assignment |

| 138 | High | [M]⁺, Molecular ion |

| 122 | High | [M-O]⁺, Loss of an oxygen atom |

| 121 | Medium | [M-OH]⁺, Loss of a hydroxyl radical |

| 107 | Medium | [M-O-CH₃]⁺, Loss of oxygen and a methyl radical |

| 93 | Medium | [M-O-HCN]⁺, Loss of oxygen and hydrogen cyanide from the ring |

Interpretation:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 138. The fragmentation of pyridine N-oxides is well-characterized and typically involves the following key pathways:

-

Loss of an Oxygen Atom ([M-O]⁺): This is a very common fragmentation pathway for N-oxides, resulting in a strong peak at m/z 122, corresponding to the 4-amino-2,6-dimethylpyridine radical cation.[3]

-

Loss of a Hydroxyl Radical ([M-OH]⁺): Rearrangement followed by the loss of a hydroxyl radical can lead to a peak at m/z 121.[3]

-

Subsequent Fragmentations: The [M-O]⁺ fragment can undergo further fragmentation typical of substituted pyridines, such as the loss of a methyl radical to give a peak at m/z 107, or the loss of HCN from the ring to produce a fragment at m/z 93.

Sources

4-Amino-2,6-dimethylpyridine 1-oxide reactivity and stability

An In-depth Technical Guide to the Reactivity and Stability of 4-Amino-2,6-dimethylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity and stability of this compound, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document elucidates the intricate interplay of the N-oxide, amino, and dimethyl functionalities that govern its chemical behavior. Key reaction classes, including electrophilic substitutions, nucleophilic reactions, and transformations centered at the N-oxide group, are discussed in detail with mechanistic insights. Furthermore, this guide presents a thorough stability profile of the compound under various conditions and provides a validated experimental protocol for a representative transformation. This document is intended to serve as an authoritative resource for scientists leveraging this versatile molecule in complex synthetic endeavors.

Introduction

This compound, also known as 4-amino-2,6-lutidine N-oxide, is a substituted pyridine N-oxide of significant interest in the fields of pharmaceutical and agrochemical development.[1] Its structure is characterized by a pyridine ring oxidized at the nitrogen atom, a primary amino group at the C4 position, and two methyl groups at the C2 and C6 positions. This unique arrangement of functional groups imparts a nuanced reactivity profile, making it a valuable intermediate for constructing complex molecular architectures.

The N-oxide functionality dramatically alters the electronic properties of the pyridine ring compared to its parent pyridine. It acts as a strong resonance-donating group, increasing electron density at the C2, C4, and C6 positions, thereby activating them towards electrophilic attack.[2][3] Simultaneously, the electronegative oxygen atom and the positively charged nitrogen atom influence the ring's susceptibility to nucleophilic reactions. This guide will explore the causality behind its reactivity and provide practical insights into its stability and handling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | [4][5] |

| Molecular Weight | 138.17 g/mol | [4][5] |

| CAS Number | 3512-82-1 | [4] |

| Appearance | Solid / Crystalline Powder | [6] |

| Topological Polar Surface Area | 47.3 Ų | [4] |

| XLogP3 | 0.6 | [4] |

| Synonyms | 4-Amino-2,6-lutidine N-oxide, NSC 63055 | [4] |

Synthesis Overview

The synthesis of this compound typically follows a multi-step pathway starting from the readily available 2,6-dimethylpyridine (2,6-lutidine). The general workflow involves three key transformations:

-

N-Oxidation: The pyridine nitrogen of 2,6-lutidine is oxidized to the corresponding N-oxide. This is commonly achieved using oxidizing agents such as hydrogen peroxide in an acidic medium like glacial acetic acid or with peracids like m-chloroperoxybenzoic acid (mCPBA).[2][7]

-

Nitration: The resulting 2,6-lutidine N-oxide is then nitrated. The N-oxide group directs the electrophilic nitration to the C4 position. This reaction is typically performed using a mixture of concentrated sulfuric acid and fuming nitric acid.[8]

-

Reduction: The final step is the reduction of the 4-nitro group to the desired 4-amino functionality. Various reducing agents can be employed, such as iron powder in acetic acid or catalytic hydrogenation.[9]

Caption: General synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is a product of the synergistic and sometimes competing effects of its three distinct functional groups.

Influence of Functional Groups

-

N-Oxide Group: As a resonance donor, the N-oxide pushes electron density into the ring, particularly at the C2, C4, and C6 positions. This activates the ring for electrophilic aromatic substitution (EAS). The oxygen atom itself is basic and nucleophilic, readily reacting with electrophiles like protons or acylating agents.[2][10]

-

Amino Group: The 4-amino group is a powerful activating, ortho-, para-directing group. Its strong electron-donating nature further enhances the electron density of the pyridine ring.

-

Methyl Groups: The 2,6-dimethyl groups are weakly activating, electron-donating groups. Critically, they provide significant steric hindrance around the C2 and C6 positions, which can influence the regioselectivity of incoming reagents.

Reactions at the Pyridine Ring (Electrophilic Aromatic Substitution)

Pyridine N-oxides are generally more reactive towards EAS than pyridine itself because the oxygen atom can donate electrons into the ring via resonance.[2] In this specific molecule, the C4 position is blocked by the amino group. The C2 and C6 positions are sterically hindered by the methyl groups. Therefore, electrophilic substitution occurs primarily at the C3 and C5 positions, which are electronically activated by both the N-oxide and the 4-amino group.

Note: The DOT script above is a conceptual representation. Actual image generation would require valid image URLs for chemical structures. Caption: Electronic activation of the pyridine ring by the N-oxide group.

Reactions of the N-Oxide Group

The N-oxide moiety is often the most reactive site, participating in several crucial transformations.

The removal of the N-oxide oxygen to yield the parent pyridine is a fundamental and synthetically valuable reaction. This unmasks the pyridine's natural electronic properties after it has served its purpose of directing substitution. A variety of methods are available, highlighting the versatility of this transformation.

-

Phosphorus Reagents: Trivalent phosphorus compounds like PCl₃ or P(OMe)₃ are classic reagents for deoxygenation, proceeding through the formation of a very stable P=O double bond.[11]

-

Catalytic Deoxygenation: Milder, catalytic methods are often preferred to enhance functional group tolerance. Palladium-catalyzed transfer deoxygenation using triethylamine as both a base and an oxygen acceptor is a highly efficient method.[12] Other methods include visible-light-mediated metallaphotoredox catalysis using Hantzsch esters as reductants.[13]

-

Photocatalysis: Rhenium-based photocatalysts can deoxygenate pyridine N-oxides under ambient conditions.[14] Similarly, TiO₂ photocatalysis in water with oxalic acid as a hydrogen source offers a green and efficient alternative.[15]